Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)-
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Overview
Description
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is a complex organic compound that features a benzimidazole ring, a thioether linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- typically involves the reaction of 2-mercaptobenzimidazole with an appropriate acetamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- can undergo several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzimidazole ring.
Scientific Research Applications
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- involves its interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to up-regulate pro-apoptotic proteins such as Bax and p53, while down-regulating anti-apoptotic proteins like Bcl-2 . This leads to the activation of caspases and subsequent apoptosis of tumor cells.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds also feature a benzimidazole ring and have been studied for their antitumor activities.
1H-Benzimidazole-2-methanol, a-methyl-: Another benzimidazole derivative with different functional groups and applications.
Uniqueness
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and acetamide group differentiate it from other benzimidazole derivatives, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
30065-34-0 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H15N3OS/c1-11-6-2-3-7-12(11)17-15(20)10-21-16-18-13-8-4-5-9-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
UOQRGIGRZUHPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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